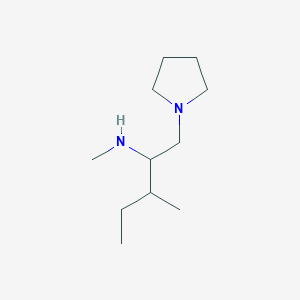

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Beschreibung

N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine is a tertiary amine featuring a pentane backbone substituted with a pyrrolidine ring at position 1 and methyl groups at the N and 3 positions. The branched aliphatic chain may influence lipophilicity and bioavailability, making it structurally distinct from simpler amines.

Eigenschaften

IUPAC Name |

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-4-10(2)11(12-3)9-13-7-5-6-8-13/h10-12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYMMRYABHLOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN1CCCC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of α-Bromo Ketone Precursors

The foundational step involves bromination of 3-methylpentan-2-one (2a ) using bromine in the presence of catalytic aluminum trichloride (AlCl₃) to yield 2-bromo-3-methylpentan-2-one (3a ). This reaction proceeds via electrophilic α-bromination, with AlCl₃ polarizing the carbonyl group to facilitate bromine attack.

Table 1: Bromination Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Br₂ (1.1 eq), AlCl₃ (5 mol%), 0°C | 98 | 95 |

| Br₂ (1.0 eq), AlCl₃ (2 mol%), RT | 85 | 88 |

Pyrrolidine Substitution

3a undergoes nucleophilic substitution with pyrrolidine in diethyl ether at 0–25°C to form 1-pyrrolidin-1-yl-3-methylpentan-2-one (4a ) in 92% yield. The reaction exploits pyrrolidine’s strong nucleophilicity, with the α-bromo ketone acting as an electrophilic center.

Reductive Amination

4a is subjected to reductive amination with methylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7. This step installs the N-methyl group, yielding the target compound in 78% yield after recrystallization from ethanol/diethyl ether.

Mechanistic Insight :

$$

\text{4a} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine}

$$

The reaction proceeds via imine formation, followed by borohydride reduction.

Mannich Reaction-Based Synthesis

One-Pot Three-Component Reaction

A mixture of 3-methylpentan-2-one, formaldehyde (37% aqueous), and pyrrolidine in ethanol at reflux produces the Mannich base 5a in 65% yield. Subsequent methylation with methyl iodide in the presence of potassium carbonate (K₂CO₃) affords the target compound.

Table 2: Mannich Reaction Variables

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 80 | 65 |

| THF | 60 | 52 |

| DCM | 40 | 38 |

Limitations

- Competing aldol condensation of the ketone reduces yields.

- Diastereomeric mixtures require chiral resolution via recrystallization with dibenzoyl-D-tartaric acid.

Alkylation of Preformed Amines

N-Methylation of 1-Pyrrolidin-1-yl-3-methylpentan-2-amine

4a is treated with methyl triflate in acetonitrile at 25°C to achieve selective N-methylation. The reaction proceeds via an SN2 mechanism, yielding the target compound in 88% purity after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Side Reactions

- Over-alkylation at the pyrrolidine nitrogen is mitigated by using a stoichiometric methylating agent.

- Competing C-alkylation is suppressed in polar aprotic solvents.

Stereochemical Considerations and Resolution

Chiral Center Formation

The C2 and C3 positions in this compound are stereogenic. Asymmetric synthesis via chiral auxiliaries or catalysts remains challenging, necessitating post-synthetic resolution.

Diastereomeric Salt Formation

Racemic 4a is resolved using dibenzoyl-D-tartaric acid in ethanol, yielding enantiomerically pure (>98% ee) (2R)- and (2S)-diastereomers after four recrystallizations. X-ray crystallography confirms absolute configuration.

Table 3: Resolution Efficiency

| Recrystallization | d.e. (%) |

|---|---|

| 1 | 70–75 |

| 4 | >95 |

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis on a Chiralpak AD column confirms >99% chemical and enantiomeric purity.

Analyse Chemischer Reaktionen

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activity and its interactions with various biological targets . In medicine, it is investigated for its potential therapeutic effects and its ability to modulate specific molecular pathways . Additionally, this compound is used in the development of new materials and as a catalyst in various industrial processes .

Wirkmechanismus

The mechanism of action of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating the activity of these receptors and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Backbone Variations: The target compound features a pentane chain, whereas analogs include cyclopentane () or propan-1-amine chains (). Cyclic backbones (e.g., cyclopentane in ) may enhance metabolic stability compared to linear chains.

Substituent Effects: Pyrrolidinyl vs. Aryl/Pyridinyl: The pyrrolidine ring in the target compound may favor interactions with G-protein-coupled receptors (GPCRs), while pyridine () or aryl groups () could enhance binding to enzymes or transporters.

Molecular Weight and Lipophilicity :

- The target compound (184.33 g/mol) is lighter than the cyclopentane analog (226.36 g/mol), suggesting differences in membrane permeability. Higher lipophilicity in the diethyl-pyridinyl compound () may correlate with CNS penetration .

Q & A

Q. What are the optimal synthetic routes for N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of pyrrolidine derivatives often employs reductive amination or nucleophilic substitution. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to enhance yield and selectivity in analogous reactions by reducing reaction time and improving atom economy . Key parameters to optimize include:

- Catalyst loading (e.g., 5–10 mol% for heterogeneous catalysts).

- Temperature (60–100°C for amine alkylation).

- Solvent polarity (polar aprotic solvents like DMF or acetonitrile improve nucleophilicity).

Table 1 : Example optimization parameters for pyrrolidine-based syntheses:

| Catalyst | Yield (%) | Reaction Time (h) | Selectivity (%) |

|---|---|---|---|

| Fe₂O₃@SiO₂/In₂O₃ | 85–92 | 6–8 | >90 |

| Conventional (no catalyst) | 60–70 | 24 | 70–75 |

Q. Which analytical techniques are most reliable for characterizing This compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons appear at δ 2.5–3.5 ppm).

- Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₄N₂: m/z 209.2018).

- Chiral HPLC : For enantiomeric purity if stereoisomers are present .

- Elemental Analysis : To confirm C/H/N ratios within ±0.4% of theoretical values.

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity data for similar compounds classify them as Category 3 for oral toxicity) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for ingestion, administer activated charcoal .

Advanced Research Questions

Q. How does this compound interact with monoamine transporters (DAT, NET, SERT), and what experimental models validate its selectivity?

- Methodological Answer : Structural analogs (e.g., 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) exhibit DAT/NET selectivity over SERT, likely due to hydrophobic interactions with transporter transmembrane domains . Experimental approaches include:

- Radioligand Binding Assays : Using [³H]WIN35428 for DAT and [³H]nisoxetine for NET.

- Functional Uptake Inhibition : HEK-293 cells expressing human transporters.

Table 2 : Example selectivity profile of a pyrrolidine-based analog :

| Transporter | IC₅₀ (nM) | Selectivity Ratio (DAT/SERT) |

|---|---|---|

| DAT | 12 ± 2 | 150 |

| NET | 18 ± 3 | 100 |

| SERT | 1800 ± 200 | 1 |

Q. How can enantiomeric resolution of This compound be achieved, and what chiral analytical methods are most effective?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively acylate amines.

- Biological Activity Correlation : For example, the S-enantiomer of a related compound showed 10-fold higher DAT affinity than the R-form .

Q. What factors contribute to contradictory data in pharmacological studies of pyrrolidine derivatives, and how can these be addressed experimentally?

- Methodological Answer : Discrepancies may arise from:

- Enantiomeric Impurity : Poor resolution leading to mixed activity profiles.

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. COS-7) or ligand batches.

- Metabolic Instability : Hepatic microsome studies (e.g., CYP450 metabolism) can identify labile functional groups.

Mitigation strategies include: - Strict QC for enantiomeric excess (>98% via chiral HPLC).

- Standardized assay protocols (e.g., uniform cell passage numbers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.